Benzylboronic Acid
Overview
Description
Benzylboronic Acid is a compound with the molecular formula C7H9BO2 . It is also known by other names such as PHENYLMETHYLBORONIC ACID and MFCD01114673 . It has a molecular weight of 135.96 g/mol .
Synthesis Analysis
The synthesis of benzylboronates involves photochemical homologation of boronic acids with N-tosylhydrazones under basic conditions . The reaction involves the photolysis of the N-tosylhydrazone salt to give a diazoalkane followed by the geminal carboborylation of the diazoalkane .
Molecular Structure Analysis
The molecular structure of Benzylboronic Acid includes a Csp3–B bond . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 2 . The Exact Mass is 136.0695597 g/mol .
Chemical Reactions Analysis
Benzylboronic Acid is involved in various chemical reactions. For instance, it participates in the carboborylation of diazo compounds .
Physical And Chemical Properties Analysis
Benzylboronic Acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 296.5±33.0 °C at 760 mmHg . The compound has a Topological Polar Surface Area of 40.5 Ų . It also has a complexity of 89.6 .
Scientific Research Applications
Synthesis Techniques :
- Electrosynthesis of benzylboronic acids and esters has been developed using an electrochemical reductive coupling reaction, providing an alternative method for producing these compounds (Pintaric et al., 2004).
Cancer Research :
- Certain phenylboronic acid and benzoxaborole derivatives, including benzylboronic acid analogues, have shown potent antiproliferative and proapoptotic properties in ovarian cancer cell lines, indicating their potential as anticancer agents (Psurski et al., 2018).
Medicinal Chemistry :
- N-Benzoxaborole benzofuran GSK8175, related to benzylboronic acid, emerged as a clinical candidate for HCV inhibition with reduced metabolic liability, illustrating the therapeutic potential of benzylboronic acid derivatives (Zhan et al., 2019).
Chemical Properties and Applications :
- The synthesis, properties, and applications of benzoxaboroles, derivatives of phenylboronic acids, have been extensively reviewed, highlighting their wide applications in organic synthesis, biological activity, and as molecular receptors (Adamczyk-Woźniak et al., 2009).
Enzyme Inhibition :
- Arylboronic acids, including benzylboronic acid, have been identified as potent inhibitors of serine proteases, with potential applications in biochemistry and pharmacology (Philipp & Maripuri, 1981).
Organic Chemistry :
- Benzylboronic esters are highlighted for their reactivity and utility in synthetic chemistry, with methods developed for their preparation indicating their importance in this field (Wang et al., 2018).
Bioorthogonal Chemistry :
- The rapid formation of a stable boron-nitrogen heterocycle in aqueous solution involving 2-formylphenylboronic acid demonstrates the utility of boronic acids, including benzylboronic acid, in bioorthogonal coupling reactions (Dilek et al., 2015).
Antimicrobial Activity :
- A study on the antimicrobial activity of phenylboronic acids and benzoxaboroles, including benzylboronic acid derivatives, against various bacteria and fungi, revealed potential applications in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDWGMBZIFBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462176 | |
Record name | Benzylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylboronic Acid | |
CAS RN |
4463-42-7 | |
Record name | Benzylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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